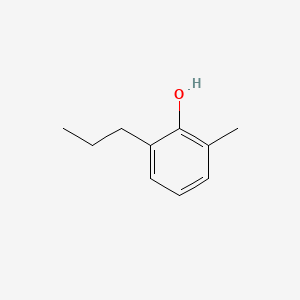

2-Methyl-6-propylphenol

Description

Contextualization of Substituted Phenols within Organic Chemistry

Substituted phenols are a class of organic compounds characterized by a hydroxyl (–OH) group attached to a benzene (B151609) ring, with one or more hydrogen atoms on the ring being replaced by other functional groups. wisdomlib.orgbritannica.com These compounds are similar to alcohols but exhibit higher acidity and boiling points due to stronger hydrogen bonding capabilities. britannica.com The nature and position of the substituents on the aromatic ring significantly influence the physical and chemical properties of the phenol (B47542), including its reactivity. libretexts.org

The hydroxyl group is a potent activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. britannica.comchemistrysteps.com This heightened reactivity makes substituted phenols valuable intermediates in the synthesis of a wide array of more complex molecules. wisdomlib.org They serve as foundational materials for producing various commercial products, including plastics, dyes, and pharmaceuticals. britannica.com The versatility of substituted phenols in chemical reactions underscores their fundamental importance in the field of organic chemistry. wisdomlib.org

Significance of 2-Methyl-6-propylphenol in Contemporary Chemical Science

This compound, a member of the alkylphenol family, has garnered attention in modern chemical research due to its specific structural features. As a disubstituted phenol with a methyl group and a propyl group at the ortho positions relative to the hydroxyl group, it presents a unique steric and electronic environment. This particular arrangement influences its reactivity and potential applications.

Its structure makes it a subject of interest in studies related to antioxidant activity, as the alkyl groups can enhance the radical-scavenging ability of the phenolic hydroxyl group. Furthermore, it serves as a model compound in investigations into the mechanisms of oxidation reactions, particularly those catalyzed by metal complexes, which are relevant to biological and industrial processes. nih.gov The study of such specifically substituted phenols contributes to a deeper understanding of structure-activity relationships in chemical and biological systems.

Overview of Key Research Domains for Alkylphenols

Alkylphenols, as a broad class of compounds, are integral to numerous areas of research and industrial application. bluequarkresearch.com They are extensively used as starting materials in the production of surfactants, such as alkylphenol ethoxylates, which are key ingredients in detergents and cleaning agents. sigmaaldrich.comsgsaxys.com Additionally, they are employed in the synthesis of polymers, phenolic resins, and as additives for fuels and lubricants. bluequarkresearch.com

In the field of environmental science, the fate and effects of alkylphenols are a significant area of study, as some of these compounds and their degradation products can act as endocrine disruptors. sigmaaldrich.combcpp.org Research also focuses on their potential as antioxidants in various applications, from food preservation to industrial materials. bluequarkresearch.com The diverse applications and environmental relevance of alkylphenols continue to drive research into their synthesis, properties, and biological activities.

Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 3520-52-3 nih.govnist.govnist.gov |

| Molecular Formula | C₁₀H₁₄O nih.govnist.govnist.gov |

| Molecular Weight | 150.22 g/mol nih.gov |

| Synonyms | 6-Propyl-o-cresol, 2-Propyl-6-methylphenol cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-propylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-5-9-7-4-6-8(2)10(9)11/h4,6-7,11H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSQQKKFGJHACS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC(=C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26615-74-7 | |

| Record name | Phenol, 2-methyl-6-propyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26615-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90289923 | |

| Record name | 2-Methyl-6-propylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3520-52-3 | |

| Record name | 2-Methyl-6-propylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3520-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 65610 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-methyl-6-propyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-6-propylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Propyl-ortho-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

De Novo Synthesis Pathways for 2-Methyl-6-propylphenol

The construction of this compound from simple precursors involves sophisticated organic chemistry techniques, particularly those developed for creating sterically hindered phenols, a class of compounds known for their utility as antioxidants and building blocks in larger molecules. mdpi.com

The rational design of a synthesis for this compound would likely start from a less substituted phenol (B47542), such as o-cresol (B1677501) (2-methylphenol) or 2-propylphenol. The core challenge is the regioselective introduction of the second alkyl group at the ortho position relative to the hydroxyl group. The traditional method for such transformations is the Friedel-Crafts alkylation. rsc.org However, this method often suffers from a lack of selectivity, potentially yielding mixtures of ortho- and para-substituted products, as well as poly-alkylated species. rsc.org

To overcome these challenges, modern synthetic design employs directing groups or specialized catalysts to ensure the desired ortho-alkylation. A plausible route could involve:

Starting Material Selection : Beginning with o-cresol as the precursor.

Alkylation Reaction : Introducing the propyl group using an alkylating agent like 1-propanol, propene, or a propyl halide.

Catalyst System : Employing a Lewis acid or Brønsted acid catalyst to facilitate the electrophilic aromatic substitution. rsc.org The choice of catalyst and reaction conditions is critical to favor the formation of the sterically more crowded 2,6-disubstituted product over the 2,4- or 2,5-isomers.

The synthesis of structurally related hindered phenols, such as the anesthetic Propofol (2,6-diisopropylphenol), often relies on the Friedel-Crafts alkylation of phenol with propene, catalyzed by aluminum phenoxide, which favors ortho-alkylation. wikipedia.org A similar strategy could be adapted for this compound, potentially by reacting o-cresol with propene.

Catalysis is central to the efficient and selective synthesis of substituted phenols. nih.gov For a target like this compound, various catalytic strategies can be envisioned to control the regioselectivity of the alkylation steps.

Homogeneous and Heterogeneous Catalysis : Both Lewis acids (e.g., AlCl₃, FeCl₃) and solid acid catalysts like zeolites are used for phenol alkylation. google.comrsc.org Zeolites, with their shape-selective properties, can offer advantages in directing the substitution to specific positions on the aromatic ring. For instance, dual-function catalysts comprising a metal (like Palladium) and a solid acid (like HZSM-5 zeolite) are used to hydrogenate and deoxygenate phenolic compounds, demonstrating the catalytic modification of phenol structures. rsc.org

Metal-Catalyzed Ortho-Alkylation : More advanced methods involve transition metal catalysts (e.g., copper, iron) that can direct alkylation specifically to the ortho-position. rsc.org These reactions often proceed through a mechanism involving coordination of the catalyst to the phenolic hydroxyl group, which then directs the electrophilic substitution to the adjacent carbon atom. rsc.org

Table 1: Overview of Catalytic Strategies for Phenol Modification

| Catalytic System | Reaction Type | Typical Substrates | Key Outcome/Selectivity | Reference |

|---|---|---|---|---|

| Copper (Cu) Salts / Amine Ligands | Aerobic Oxidation / Coupling | Phenols | Selective ortho-oxygenation or oxidative coupling to form biphenols. | acs.org |

| Vanadium (V) Complexes | Oxidative Coupling | Phenols, Naphthols | Enantioselective C-C bond formation, often favoring ortho-ortho coupling. | nih.gov |

| Fe-Porphyrin Complexes | Ortho-Alkylation | Phenols, Naphthols | Regioselective introduction of alkyl groups at the ortho position using diazo compounds. | rsc.org |

| Palladium (Pd) on Carbon / Zeolite | Hydrodeoxygenation / Hydrogenation | Phenols, Cresols, Guaiacol (B22219) | Removal of hydroxyl/methoxy (B1213986) groups and saturation of the aromatic ring. | rsc.org |

| Photocatalysts (e.g., MesAcr⁺BF₄⁻) | Oxidative Cross-Coupling | Phenols | Feasible cross-coupling when one phenol is more oxidizable and the other more nucleophilic. | nih.gov |

Beyond direct alkylation, modern synthetic chemistry offers novel ways to construct the this compound scaffold through coupling reactions. Oxidative coupling, where two phenolic units are joined, is a powerful tool in natural product synthesis and can be adapted for creating complex phenols. nih.govrsc.org

While typically used to form biphenols, the principles of controlling reactivity at specific sites on the phenol ring are relevant. nih.govnih.gov For instance, a cross-coupling reaction could theoretically be designed between a metallated phenol derivative and a suitably functionalized aromatic partner. Methods for the copper-catalyzed O-arylation of phenols to form diaryl ethers demonstrate the ability to functionalize even sterically hindered positions under mild conditions. acs.org The cleavage of C-O bonds in phenol derivatives to allow for cross-coupling reactions is another emerging strategy to overcome the traditional reactivity patterns of phenols. acs.org

Derivation from Biomass and Renewable Feedstocks

The shift towards a sustainable chemical industry has spurred research into using biomass, particularly lignin (B12514952), as a source for aromatic chemicals.

While many simple phenols and alkylphenols are found in nature, there is limited specific evidence in the surveyed literature for the direct extraction and isolation of this compound in significant quantities from natural plant or microbial sources. Its presence may be minor or part of complex mixtures of phenolic compounds, making direct isolation challenging and likely not economically viable compared to synthetic or conversion methods.

Lignin, the second most abundant biopolymer, is a complex, aromatic polymer composed of cross-linked phenylpropane units. escholarship.org It represents a massive, renewable source of phenolic compounds. pnnl.gov The depolymerization of lignin to produce value-added chemicals is a cornerstone of modern biorefinery concepts. escholarship.org

The process typically involves breaking the ether (e.g., β-O-4) and carbon-carbon bonds that hold the polymer together. nih.gov This can be achieved through various methods:

Reductive Depolymerization : Treatment under high pressure and temperature with hydrogen and a catalyst (e.g., CuCr, Pd/C) can cleave C-O bonds, breaking down the lignin structure. nih.govacs.org

Oxidative Depolymerization : Using oxidants like oxygen or hydrogen peroxide, often with a catalyst, can yield phenolic aldehydes and acids such as vanillin (B372448) and syringaldehyde. acs.org

Catalytic Upgrading : The initial products of depolymerization are often a complex mixture of methoxy-substituted phenols (e.g., guaiacol, syringol). These primary products must be "upgraded" through processes like hydrodeoxygenation (HDO), which removes methoxy and hydroxyl groups, and alkylation or dealkylation to produce simpler alkylphenols. rsc.orgescholarship.org

During these upgrading processes, the parent phenolic structures from lignin are modified. For example, guaiacol (2-methoxyphenol) can be demethoxylated and alkylated. It is through such catalytic conversion of primary lignin monomers that a compound like this compound could be formed. The process would involve the removal of methoxy groups and the rearrangement or addition of alkyl side chains to yield a variety of alkylphenols, including the target molecule.

Biorefinery Approaches and Product Selectivity

The transition towards a bio-based economy has spurred research into the production of chemicals from renewable resources, with lignin being a particularly abundant and underutilized polymer. Lignin, a complex aromatic polymer found in plant cell walls, is a rich source of phenolic compounds. Through various depolymerization and upgrading processes, it can be converted into a range of valuable alkylphenols, including this compound. amazonaws.comnih.gov

Catalytic hydrodeoxygenation (HDO) is a key technology in the valorization of lignin-derived bio-oils. amazonaws.comresearchgate.netabo.fi This process involves the removal of oxygen atoms from the phenolic compounds in the presence of a catalyst and a hydrogen atmosphere. The choice of catalyst and reaction conditions plays a crucial role in determining the product distribution and selectivity towards specific alkylphenols. nrel.govacs.org

For instance, the hydrotreatment of lignin model compounds like 4-propylguaiacol over catalysts such as MoS₂/γ-alumina can yield a mixture of alkylated phenols, including methylpropylphenols. nrel.gov The acidity of the catalyst support can influence the extent of dealkylation and isomerization reactions. nrel.gov More recent studies have focused on developing highly selective catalysts for the conversion of lignin-derived phenols to specific aromatic compounds. For example, MoS₂ supported on activated carbon has shown high activity in the removal of methoxy groups from lignin-oil, leading to a product stream rich in alkylphenols with a selectivity of up to 76.2%. acs.org

The table below summarizes some of the catalytic systems and conditions used in the conversion of lignin-derived compounds to alkylphenols.

| Catalyst System | Lignin Model Compound/Feed | Temperature (°C) | Pressure (MPa H₂) | Key Products/Selectivity | Reference |

| MoS₂/γ-alumina | 4-Propylguaiacol | 250-450 | ~3.4 | Methylpropylphenols, 4-Propylphenol (B1200801) | nrel.gov |

| MoS₂/AC | Eugenol (B1671780) | 300 | 3 | 4-Propylphenol (64.8% yield) | acs.org |

| MoS₂/AC | Lignin-oil | 300 | 3 | Alkylphenols (76.2% selectivity) | acs.org |

| Ni₂P/SiO₂ | 2-Methoxy-4-propylphenol (B1219966) | Not specified | Not specified | High conversion | tue.nl |

| CoP/SiO₂ | 2-Methoxy-4-propylphenol | Not specified | Not specified | 4-Propylphenol (45% yield) | tue.nl |

The product distribution from biomass pyrolysis is complex and depends on various factors, including the biomass composition and pyrolysis conditions. researchgate.netresearchgate.netmdpi.com Achieving high selectivity for a specific compound like this compound from raw biomass pyrolysis remains a significant challenge.

Synthesis of Advanced Functional Derivatives of this compound

The aromatic ring and the hydroxyl group of this compound provide reactive sites for further chemical modifications, allowing for the synthesis of a wide range of advanced functional derivatives. These modifications can be used to tune the molecule's properties for specific applications.

Strategies for Introducing Complex Side Chains and Heteroatoms

The introduction of complex side chains and heteroatoms can be achieved through various organic reactions. For instance, new functional groups can be introduced at the para-position of the phenol. researchgate.net While not specific to this compound, the synthesis of derivatives of the related compound 2-isobornyl-6-methylphenol by introducing allyl, hydroxypropyl, or halopropyl groups demonstrates the potential for such modifications. researchgate.net These reactions often proceed via electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.orgyoutube.com

The Mannich reaction is another powerful tool for introducing aminomethyl groups onto the phenolic ring. For example, the reaction of o-cresol with paraformaldehyde and a secondary amine can lead to the formation of aminomethylated phenols. google.com This strategy could potentially be adapted for this compound.

Regioselective Functionalization of the Aromatic Core

Achieving regioselectivity in the functionalization of the aromatic core is crucial for synthesizing specific isomers of derivatives. The existing methyl and propyl groups, along with the hydroxyl group, direct incoming electrophiles to specific positions on the ring. The hydroxyl group is a strong activating group and, along with the alkyl groups, directs electrophiles primarily to the ortho and para positions. libretexts.org In the case of this compound, the ortho positions are already occupied, suggesting that electrophilic substitution would likely occur at the para-position (position 4) or the remaining meta-position (position 3 or 5).

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic compounds. baranlab.orgwikipedia.orgorganic-chemistry.orgharvard.edu This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The hydroxyl group of a phenol can act as a DMG, directing metalation to the adjacent free position. For this compound, this would be the position ortho to the hydroxyl group, which is already substituted. However, by protecting the hydroxyl group, it can be converted into a more effective DMG, potentially allowing for selective lithiation and subsequent reaction with an electrophile at a specific position on the ring.

Chemical Transformations and Mechanistic Investigations

Hydrogenation and Hydrodeoxygenation (HDO) Reaction Mechanisms

The catalytic hydrodeoxygenation (HDO) of phenolic compounds is a critical process for upgrading biomass-derived oils into valuable chemicals and fuels. This process involves the removal of oxygen from the phenol (B47542) ring, which can proceed through two primary, independent reaction pathways: direct deoxygenation (DDO) and hydrogenation (HYD). rsc.org In the DDO route, the C-O bond is cleaved directly, preserving the aromatic ring, while the HYD pathway involves the initial hydrogenation of the aromatic ring, followed by dehydration to remove the oxygen atom. rsc.orgmdpi.com

Cleavage of Carbon-Oxygen Bonds in Phenolic Substrates

The cleavage of the carbon-oxygen (C–O) bond in phenolic substrates is the fundamental step in the hydrodeoxygenation process. The aryl C(sp²)–OH bond is notably strong, making its direct cleavage, known as hydrogenolysis or the DDO pathway, thermodynamically demanding. rsc.orgd-nb.info This reaction leads to the formation of an aromatic product.

Alternatively, the HYD pathway circumvents the direct cleavage of the strong C–OH bond by first hydrogenating the aromatic ring. This initial hydrogenation is thermodynamically favored under conditions of high hydrogen pressure and relatively low temperatures. mdpi.com The saturation of the ring transforms the phenolic hydroxyl group into an alcoholic one on a cyclohexanol-type intermediate. This C(sp³)–OH bond is significantly weaker and more easily cleaved through a subsequent dehydration step, leading to the formation of cycloalkenes and, ultimately, cycloalkanes.

Studies on various phenolic compounds have shown that the choice between the DDO and HYD pathways is highly dependent on the catalyst and reaction conditions. For instance, sulfided CoMo/Al₂O₃ and NiMo/Al₂O₃ catalysts are commonly used, and the reaction is typically carried out at elevated temperatures (e.g., 300 °C) and pressures. rsc.org

Aromatic Ring Hydrogenation Pathways and Stereoselectivity

The hydrogenation of the aromatic ring is the defining step of the HYD pathway. This process typically precedes the removal of the oxygen atom. mdpi.com For a substituted phenol like 2-methyl-6-propylphenol, the hydrogenation of the aromatic ring would lead to the formation of 2-methyl-6-propylcyclohexanol isomers. This intermediate can then be rapidly dehydrated to form corresponding cyclohexene (B86901) derivatives, which are further hydrogenated to propylcyclohexane (B167486). rsc.org

The stereoselectivity of the ring hydrogenation can be influenced by the catalyst and the substitution pattern on the ring. The initial adsorption of the phenol onto the catalyst surface is a key step that can dictate the stereochemical outcome of the hydrogen addition. For ortho-substituted phenols, the substituents can influence the orientation of the molecule on the catalyst surface, potentially leading to specific stereoisomers of the resulting cyclohexanol (B46403). For instance, in the hydrodenitrogenation of o-propylaniline, an isoelectronic analog of 2-propylphenol, the hydrogenated intermediate propylcyclohexylamine was observed, indicating that pre-hydrogenation of the ring was the initial step.

Influence of Substituent Effects on Reaction Kinetics and Selectivity

The nature and position of substituents on the phenolic ring significantly impact the kinetics and selectivity of HDO reactions. For this compound, the presence of two alkyl groups in the ortho positions relative to the hydroxyl group is expected to have a pronounced effect.

Research on various methyl-substituted phenols has shown that the presence of a methyl group adjacent to the hydroxyl group can lead to lower HDO activity. This effect, previously attributed to steric hindrance, may also be a result of the substituent's influence on the electronic properties of the molecule, which in turn affects its adsorption on the catalyst surface and the subsequent reaction rates. In a study using a sulfided CoMo/Al₂O₃ catalyst, it was found that the rate constant for direct C-O bond cleavage (k₁) and the rate constant for aromatic ring hydrogenation (k₂) varied with the position of methyl substituents. For the direct cleavage pathway, the rate was lowest for unsubstituted phenol and highest for 3,5-dimethylphenol, while the presence of a 2-methyl group did not significantly alter the rate when other methyl groups were also present. This suggests a complex interplay between electronic and steric factors.

The table below summarizes findings on the HDO of various alkylphenols, illustrating the impact of substituents on reaction outcomes.

Table 1: HDO of Various Phenolic Compounds and Substituent Effects

| Feedstock | Catalyst | Temperature (°C) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Methyl-substituted phenols | Sulfided CoMo/Al₂O₃ | 300 | A methyl group in the 2-position can lower conversion. Reaction rates correlate with the molecule's electrostatic potential and orbital ionization potentials, suggesting electronic effects are dominant over steric hindrance. | |

| 4-Propylguaiacol | Sulfided Mo, FeMo, ZnMo, CuMo, NiMo | 250 | Demethoxylation to 4-propylphenol (B1200801) is the primary initial step, indicating the C–OCH₃ bond is more easily cleaved than the C–OH bond. | rsc.org |

| 4-Propylphenol | Pt/AC | 280 | Ring hydrogenation is highly selective, yielding propylcyclohexane as the main product. | mdpi.com |

| 2-Methyl-4-propylphenol | Pd/C–H-ZSM-5 | N/A | A combination of a metal catalyst and an acidic zeolite is effective for HDO, yielding propylcyclohexene. | mdpi.com |

Alkylation, Dealkylation, and Isomerization Processes

Alkylation, dealkylation, and isomerization are key transformations for alkylphenols, often catalyzed by acids, particularly solid acids like zeolites. These reactions allow for the modification of the alkyl substituents on the phenolic ring, enabling the synthesis of specific isomers or the production of base chemicals like phenol.

Acid-Catalyzed Rearrangements and Alkyl Chain Migration

Under acidic conditions, the alkyl groups on a phenol ring can undergo rearrangement and migration. An example of such a process is observed in the acid-catalyzed rearrangement of atomoxetine, which has a structure related to this compound. Treatment with perchloric acid led to the formation of isomeric products, including 2-methyl-6-(3-(methylamino)-1-phenylpropyl)phenol and 2-methyl-4-(3-(methylamino)-1-phenylpropyl)phenol, demonstrating the potential for alkyl chain migration on this type of substituted phenol core. derpharmachemica.com

Isomerization reactions can be used to alter the distribution of isomers in a mixture of alkylated phenols. For example, an alkylation product rich in ortho-substituted phenols, such as 2,6-diisopropylphenol, can be treated with a solid acid catalyst like beta zeolite or sulfated zirconia to increase the proportion of the more thermodynamically stable meta- and para-isomers. google.com This process involves both intramolecular (alkyl group migration) and intermolecular (transalkylation) mechanisms. google.com

Transalkylation and Disproportionation Reactions of Alkylphenols

Transalkylation is a process where an alkyl group is transferred from one molecule to another. In the context of alkylphenols, this is a valuable strategy for converting them into phenol and a corresponding alkylated aromatic compound. sci-hub.se For instance, 2-methoxy-4-propylphenol (B1219966) can be converted to phenol in a two-step process involving demethoxylation to 4-propylphenol, followed by transalkylation of the propyl group to a solvent like benzene (B151609), yielding propylbenzene. d-nb.infogoogle.com

This reaction is often facilitated by a bifunctional catalyst system, combining a metal catalyst (e.g., Au/TiO₂, MoP/SiO₂) for demethoxylation and a zeolite (e.g., HZSM-5) for the transalkylation step. sci-hub.sed-nb.info The shape-selectivity of zeolites like HZSM-5 is crucial for efficiently transferring the alkyl group to the desired acceptor (e.g., benzene) while minimizing side reactions like the formation of larger products or coke. sci-hub.se The choice of the alkyl group acceptor is also important; benzene is an effective acceptor, while using alkylbenzenes like ethylbenzene (B125841) can lead to reverse transalkylation, reducing efficiency. sci-hub.se

The table below presents data from studies on the transalkylation of alkylphenols, highlighting the catalysts used and the products formed.

Table 2: Catalytic Performance in Transalkylation of Alkylphenols

| Feedstock | Catalyst | Acceptor/Solvent | Temperature (°C) | Key Products | Reference(s) |

|---|---|---|---|---|---|

| 2-Methoxy-4-propylphenol | Au/TiO₂ + HZSM-5 | Benzene | 350 | Phenol (60% yield), Cresol (B1669610) (15%), Propylbenzene | sci-hub.se |

| 2-Methoxy-4-propylphenol | MoP/SiO₂ + HZSM-5 | Benzene | 350 | Phenol (up to 90% yield), Cresol (8%), Propylbenzene | google.com |

| 4-Ethylphenol | HBeta Zeolite | Toluene | 350 | Phenol, Cresols, Ethyltoluene | google.com |

| 2,6-Xylenol | HBeta Zeolite | Toluene | 350 | Cresols, Phenol, Toluene, Xylenes | google.com |

Oxidative Transformations and Radical Chemistry of this compound

Phenolic compounds are well-established antioxidants, and their ability to neutralize free radicals is a cornerstone of their chemical function. The antioxidant activity of this compound stems from the reactivity of its phenolic hydroxyl group, which is sterically hindered by the adjacent methyl and propyl groups. This steric hindrance enhances the stability of the resulting phenoxyl radical, preventing it from initiating further unwanted reactions. scienceopen.com The primary mechanisms by which phenolic compounds scavenge free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govnih.gov

Hydrogen Atom Transfer (HAT): In this one-step mechanism, the phenol (ArOH) donates its hydroxyl hydrogen atom directly to a free radical (R•), effectively neutralizing it and forming a stable phenoxyl radical (ArO•). nih.gov The efficiency of this process is related to the O-H bond dissociation enthalpy (BDE); a lower BDE facilitates easier hydrogen donation. scienceopen.com

Single Electron Transfer - Proton Transfer (SET-PT): This is a two-step process. First, the phenol transfers an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R⁻). Subsequently, the radical cation transfers a proton to a proton acceptor in the medium, yielding the stable phenoxyl radical. nih.gov

Chemical model systems, such as those using the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), are commonly employed to evaluate this activity. nih.gov The presence of electron-donating alkyl groups on the aromatic ring, as in this compound, helps to stabilize the phenoxyl radical through resonance and inductive effects, making it an effective radical scavenger. scienceopen.com

| Mechanism | Step 1 | Step 2 | Key Factor |

| HAT | ArOH + R• → ArO• + RH | - | Bond Dissociation Enthalpy (BDE) |

| SET-PT | ArOH + R• → [ArOH]•+ + R⁻ | [ArOH]•+ → ArO• + H+ | Ionization Potential (IP), Proton Affinity (PA) |

The oxidation of this compound, beyond the initial formation of a phenoxyl radical, can lead to a range of secondary products. The specific byproducts formed depend heavily on the oxidizing agent and the reaction conditions. One common pathway for hindered phenols is the formation of quinone-type structures. google.com

Upon oxidation, the initially formed phenoxyl radicals can couple with one another. When phenols with open para-positions are oxidized, this coupling can lead to the formation of diphenoquinones. google.com For 2,6-disubstituted phenols, this involves the coupling of two phenoxyl radicals to form a C-C bond, resulting in a quinoidal structure.

Another potential pathway involves the oxidation of the alkyl side chains. While specific studies on this compound are limited, research on other alkylphenols shows that enzymatic or chemical oxidation can introduce hydroxyl groups onto the alkyl chains or lead to C-C bond cleavage, generating smaller molecules. nih.gov For example, the oxidation of propyl-substituted guaiacol (B22219) can yield various products, indicating that the propyl side chain is susceptible to transformation. rsc.org The degradation of lignin (B12514952), a natural polymer rich in phenolic structures, often yields a complex mixture of alkylated and partially oxidized phenols. core.ac.uk

Dimerization and Oligomerization Phenomena of Alkylphenols

The formation of dimers and larger oligomers from alkylphenols like this compound is a significant transformation, often proceeding through oxidative coupling. This process is fundamental to the synthesis of engineering plastics like poly(phenylene oxide) (PPO), which is produced from the oxidative polymerization of 2,6-dimethylphenol. kyoto-u.ac.jp

The mechanism begins with the oxidation of the phenol to its corresponding phenoxyl radical. These radicals can then couple in two primary ways:

C-O Coupling: A radical can attack the oxygen atom of another radical, leading to the formation of a C-O-C ether linkage. Repeated C-O coupling is the basis for the formation of PPO and similar polyphenylene ethers. kyoto-u.ac.jp

C-C Coupling: Two radicals can couple via a carbon-carbon bond, typically at the para position relative to the hydroxyl group, leading to the formation of diphenoquinones as mentioned previously. google.com

Under certain conditions, intermolecular reactions can be highly favored, leading to the formation of large macrocyclic structures instead of linear polymers. For instance, attempts at intramolecular cyclization of complex molecules containing phenolic moieties have sometimes resulted in the formation of large dimers as the major product, highlighting the propensity for intermolecular coupling. nih.gov The enzymatic polymerization of phenols can also yield oligomers with a mix of phenylene (C-C) and oxyphenylene (C-O) units. rsc.org

Advanced Analytical Methodologies for 2 Methyl 6 Propylphenol

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 2-Methyl-6-propylphenol from intricate mixtures. The choice of technique is dictated by the compound's volatility and the nature of the sample matrix.

High-Performance Gas Chromatography (GC)

High-Performance Gas Chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. chula.ac.th The separation is typically achieved using a capillary column with a specific stationary phase. Non-polar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., HP-5MS or DB-5ms), are commonly employed. nist.govmanuallib.com

The performance of the GC method is optimized by adjusting parameters such as the column type, temperature program, and carrier gas flow rate. chula.ac.th Temperature programming, where the column temperature is gradually increased during the analysis, is often used to ensure the efficient elution of less volatile phenols and prevent peak tailing. researchgate.net For this compound, a Kovats retention index of 1320 on a non-polar column is a characteristic value used for its identification. chula.ac.thnist.gov

Table 1: GC Parameters for this compound Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | HP-5MS nist.gov | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) chula.ac.th |

| Temperature Program | Custom temperature program nist.gov | Initial 40°C (5 min), ramp 5°C/min to 200°C, ramp 10°C/min to 240°C (5 min) chula.ac.th |

| Retention Index (RI) | 1320 (non-polar column) nist.gov | 1320 chula.ac.th |

| Retention Time (RT) | Not specified | 21.10 min chula.ac.th |

| Carrier Gas | Not specified | Helium (1.8 mL/min) chula.ac.th |

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Matrices

For exceptionally complex samples, such as crude oil or environmental extracts, Comprehensive Two-Dimensional Gas Chromatography (GC×GC) offers significantly enhanced separation power and sensitivity compared to single-dimension GC. nih.govsepsolve.com This technique employs two columns with different stationary phases (e.g., a non-polar primary column and a polar secondary column) connected by a modulator. sepsolve.com The modulator traps fractions from the first column and re-injects them as narrow bands into the second, faster-eluting column, creating a highly detailed two-dimensional chromatogram. sepsolve.comwikipedia.org

This methodology has been successfully used to identify this compound in produced water from oil platforms. cefas.co.ukoup.com The increased peak capacity of GC×GC allows for the resolution of compounds that would otherwise co-elute and remain hidden under larger peaks in a standard GC analysis. nih.gov The process of refocusing the analyte in the modulator also leads to a significant increase in signal intensity and sensitivity. wikipedia.org

Table 2: GC×GC Parameters for Alkylphenol Analysis in Complex Samples

| Parameter | Condition (Environmental Sample Analysis) cefas.co.uk |

|---|---|

| System | Trace 2D GC coupled to a TEMPUS TOF mass spectrometer |

| Primary Column (1D) | DB5 |

| Secondary Column (2D) | Short, fast-eluting column |

| Modulation Period | 6 seconds |

| Carrier Gas | Helium (1.2 mL/min) |

| Injector | Programmed Temperature Vaporization (PTV), splitless mode at 280°C |

Liquid Chromatography (LC) for Non-Volatile and Thermally Labile Species

While GC is well-suited for this compound, Liquid Chromatography (LC) is the preferred method for analyzing its non-volatile or thermally unstable derivatives and related compounds, such as alkylphenol carboxylates. nih.govcsic.es LC separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase.

In the analysis of alkylphenol biodegradation products in wastewater and river samples, LC coupled with electrospray ionization-ion trap mass spectrometry (LC/ESI-IT-MS) has proven effective. nih.gov This method allows for the determination of compounds like octylphenol (B599344) and nonylphenol with high recovery rates (87-100%) and low detection limits (75-193 ng/L). nih.gov Another approach utilizes liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry (LC-APCI-MS) in negative ionization mode, monitoring the deprotonated molecule [M-H]⁻ for quantification. csic.es

Mass Spectrometry (MS) Characterization

Mass Spectrometry (MS) is an indispensable detector coupled with chromatographic systems, providing structural information and enabling confident identification and quantification of this compound.

Electron Ionization (EI-MS) for Structural Identification and Quantification

Electron Ionization (EI) is the most common ionization source used in GC-MS for the analysis of volatile compounds. chula.ac.th In the EI source, analyte molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible manner. chula.ac.th This extensive fragmentation creates a unique mass spectrum, or "fingerprint," for the compound.

The mass spectrum of this compound is characterized by its molecular ion (M⁺•) peak and several key fragment ions. The identity of the compound can be confirmed by comparing its acquired mass spectrum against reference spectra in established databases, such as the NIST Mass Spectral Library. cefas.co.uknih.gov

Table 3: Characteristic EI-MS Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O | nist.govnist.gov |

| Molecular Weight | 150.2176 g/mol | nist.govnist.gov |

| Molecular Ion (m/z) | 150 | nih.gov |

| Major Fragment Ion (m/z) | 121 | nih.gov |

Negative Chemical Ionization (NCI-MS) for Enhanced Sensitivity

For trace-level detection, Negative Chemical Ionization (NCI) offers a significant advantage in sensitivity over EI for electrophilic compounds like phenols. cefas.co.ukresearchgate.net NCI is a "softer" ionization technique that involves a reagent gas, such as methane. cefas.co.uk This process typically results in less fragmentation and a greater abundance of the molecular ion or a related high-mass ion, concentrating the ion current into a few specific m/z values and thereby increasing sensitivity.

Studies have shown that for alkylphenols, the sensitivity of GC-MS with NCI can be dramatically higher than with EI. researchgate.netjst.go.jp While underivatized phenols can be analyzed, sensitivity is often further enhanced through derivatization. For example, the analysis of pentafluorobenzyl (PFB) derivatives of alkylphenols by NCI-MS was found to be 67 to 300 times more sensitive than the analysis of their underivatized forms by EI-MS. researchgate.net This highly sensitive approach allows for detection limits in the low picogram-per-milliliter (pg/mL) range. researchgate.net

Table 4: Comparison of Ionization Techniques for Alkylphenol Analysis

| Technique | Analyte Form | Relative Sensitivity | Detection Limits | Source |

|---|---|---|---|---|

| GC/EI-SIM | Underivatized | Base | Not specified | researchgate.net |

| GC/EI-SIM | PFB Derivative | 2.1 to 6.3 times higher than underivatized | Not specified | researchgate.net |

| GC/NCI-SIM | PFB Derivative | 67 to 300 times higher than underivatized EI | 1.0 to 33 pg/mL | researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), which allows for the determination of the elemental formula of a compound. For this compound (C₁₀H₁₄O), the calculated monoisotopic mass is 150.104465066 Da. nih.gov The ability of HRMS to provide accurate mass data for both the molecular ion and its fragments significantly increases the confidence in its identification, limiting the risk of false positives. nih.gov

In complex analyses, various adducts of the molecule may be formed. HRMS can accurately identify these, and predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in its characterization. uni.lu

| Adduct | Calculated m/z | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 151.11174 | 130.9 |

| [M+Na]⁺ | 173.09368 | 139.5 |

| [M+K]⁺ | 189.06762 | 137.0 |

| [M+NH₄]⁺ | 168.13828 | 152.2 |

| [M-H]⁻ | 149.09718 | 133.8 |

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem Mass Spectrometry (MS/MS) is indispensable for the structural confirmation of this compound. This technique involves the selection of a specific precursor ion (in this case, the molecular ion at m/z 150) which is then fragmented through collision-induced dissociation (CID) to produce a unique pattern of product ions. nih.govmdpi.com This fragmentation pattern serves as a structural fingerprint.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) provides insight into the fragmentation of this compound. The molecular ion [M]⁺ is observed at m/z 150. The most abundant fragment ion typically appears at m/z 121, corresponding to the loss of an ethyl group (-C₂H₅) from the propyl side chain via benzylic cleavage. Other significant fragments can be observed, providing further structural information. nih.gov

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 150 | [C₁₀H₁₄O]⁺ | Molecular Ion |

| 121 | [M - C₂H₅]⁺ | Base Peak, loss of ethyl from propyl group |

| 77 | [C₆H₅]⁺ | Characteristic Phenyl fragment |

Spectroscopic Analysis

Spectroscopic methods are fundamental to the complete structural elucidation of this compound, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds. rsc.org By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the exact arrangement of hydrogen and carbon atoms in this compound can be established.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the hydroxyl proton, the aromatic protons, and the protons of the methyl and propyl groups. The propyl group's signals would appear as a triplet, a sextet, and a triplet, characteristic of a -CH₂CH₂CH₃ chain. The methyl group attached to the ring would appear as a sharp singlet.

¹³C NMR: The carbon NMR spectrum would display ten unique signals, corresponding to each carbon atom in the molecule's asymmetric structure. The chemical shifts would differentiate the aromatic carbons from the aliphatic carbons of the methyl and propyl substituents.

2D NMR: Advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm the connectivity between protons and carbons, providing unambiguous assignment of all signals. Furthermore, analysis of long-range coupling constants, as has been demonstrated for structurally similar compounds like 2-isopropyl-6-methylphenol, can be used to determine the preferred conformation of the alkyl and hydroxyl groups. cdnsciencepub.com

| Atom Type | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

|---|---|---|

| Phenolic OH | ~4.5 - 5.5 | N/A |

| Aromatic CH | ~6.7 - 7.1 | ~115 - 130 |

| Aromatic C-O / C-Alkyl | N/A | ~120 - 155 |

| Ring-CH₃ | ~2.2 | ~15 - 20 |

| Ar-CH₂- | ~2.6 (t) | ~30 - 35 |

| -CH₂-CH₂- | ~1.6 (sextet) | ~20 - 25 |

| -CH₃ (propyl) | ~0.9 (t) | ~13 - 15 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netnih.gov The FTIR spectrum of this compound, which has been recorded from a neat sample, displays characteristic absorption bands that confirm its phenolic structure. nih.gov

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3500 (broad) | O-H stretch | Phenolic hydroxyl |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (propyl, methyl) |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| ~1230 | C-O stretch | Phenolic |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary vibrational information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon skeleton of this compound. The Raman spectrum, which is available for this compound, offers a unique vibrational fingerprint. nih.gov Key signals would include strong bands for the aromatic ring breathing modes and C-C stretching of the alkyl chains, which are often weak in FTIR spectra.

Derivatization Strategies for Enhanced Analytical Performance

To improve the analytical properties of this compound, particularly for gas chromatography (GC), derivatization is often employed. This chemical modification process can increase volatility, improve thermal stability, and enhance detector response.

A common strategy for phenols is silylation, where the active proton of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. This is typically achieved by reacting the analyte with a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA) in the presence of a catalyst such as pyridine. rsc.org This process reduces the polarity of the molecule, leading to more symmetrical peak shapes and reduced tailing in GC analysis.

Another approach involves derivatizing the hydroxyl group to create a derivative that is more amenable to a specific detection method. For instance, while not specifically documented for this compound, similar phenols can be derivatized with reagents like 3-bromopropionyl chloride for enhanced analysis by techniques such as MALDI mass spectrometry. dphen1.com

| Strategy | Reagent(s) | Purpose | Reference |

|---|---|---|---|

| Silylation | bis(trimethylsilyl)trifluoroacetamide (BSTFA), Pyridine | Increase volatility and thermal stability for GC-MS analysis. | rsc.org |

| Acylation/Alkylation | 3-bromopropionyl chloride | Introduce a fixed charge for enhanced MALDI-MS detection. | dphen1.com |

Silylation Techniques for Increased Volatility and Thermal Stability

Silylation is a widely employed derivatization method in gas chromatography for compounds possessing active hydrogens, such as the hydroxyl group in this compound. restek.com This process involves the replacement of the active hydrogen with an alkylsilyl group, commonly a trimethylsilyl (TMS) or tert-butyldimethylsilyl (tert-BDMS) group. restek.com The resulting silyl (B83357) derivatives are characteristically more volatile, less polar, and exhibit greater thermal stability, which leads to improved GC separation and enhanced detection. restek.com

Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). idc-online.comcalpaclab.comsigmaaldrich.com BSTFA is a potent silylating agent suitable for derivatizing phenols, alcohols, carboxylic acids, and amines. sigmaaldrich.com It effectively converts the hydroxyl group of this compound into a trimethylsilyl ether. restek.comgcms.cz Similarly, MSTFA is another powerful silylating reagent used in GC/MS applications to derivatize compounds with active hydrogens. sigmaaldrich.comnih.govmpbio.com The choice between these reagents can depend on the specific analytical requirements and the sample matrix. For instance, BSTFA has shown high sensitivity in the GC-MS analysis of various sterols. idc-online.com

The derivatization process with these reagents is often straightforward. For example, a common procedure involves heating the analyte with the silylating reagent, sometimes in the presence of a catalyst like trimethylchlorosilane (TMCS), to ensure complete reaction. gcms.cz The resulting trimethylsilyl derivative of this compound can then be readily analyzed by GC-MS. calpaclab.com

Table 1: Common Silylating Reagents for Phenolic Compounds

| Reagent | Abbreviation | Derivative Formed | Key Characteristics |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether | Highly effective for phenols, increases volatility and thermal stability. restek.comcalpaclab.comsigmaaldrich.comrestek.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) ether | Powerful silylating agent, widely used in GC-MS for various functional groups. sigmaaldrich.comnih.govmpbio.com |

| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) ether | Forms derivatives that are significantly more stable to hydrolysis than TMS ethers. idc-online.comgcms.cz |

Alkylation and Other Chemical Derivatization Methods

Alkylation is another derivatization strategy that involves replacing the active hydrogen of the phenolic hydroxyl group with an alkyl group. gcms.czresearchgate.net This modification also serves to increase the volatility and reduce the polarity of the analyte for improved gas chromatographic analysis. researchgate.net

One common alkylation technique is the use of chloroformates, such as ethyl chloroformate (ECF). nih.govuniroma1.itmdpi.com In this method, the phenolic hydroxyl group is converted into an ethoxycarbonyl derivative. uniroma1.itmdpi.com This reaction is typically fast, occurs at room temperature, and can be performed directly in an aqueous medium with a catalyst like pyridine. uniroma1.itmdpi.com The derivatization can often be combined with a liquid-liquid extraction step, simplifying the sample preparation process. mdpi.com This approach has been successfully applied to the analysis of various phenolic compounds in complex matrices. uniroma1.itresearchgate.net

Another approach involves the use of pentafluorobenzoyl chloride, which creates pentafluorobenzoate derivatives. This method is particularly advantageous for enhancing sensitivity in GC-MS with negative ion chemical ionization (NCI), leading to low detection limits for alkylphenols.

Table 2: Alkylation and Acylation Reagents for Phenolic Compounds

| Reagent | Derivative Formed | Key Characteristics |

| Ethyl Chloroformate (ECF) | Ethoxycarbonyl derivative | Rapid reaction at room temperature, suitable for aqueous samples. nih.govuniroma1.itmdpi.commdpi.com |

| Pentafluorobenzoyl Chloride | Pentafluorobenzoate derivative | Enhances sensitivity for GC-MS with negative ion chemical ionization (NCI). uib.no |

| Acetic Anhydride (B1165640) | Acetate ester | Used in solid-phase analytical derivatization for phenols. free.fr |

| Pentafluoropyridine (B1199360) (PFPy) | Tetrafluoropyridyl derivative | Specific reaction towards phenols, effective in reducing interferences from acidic compounds. free.frdphen1.com |

Solid-Phase Analytical Derivatization (SPAD) Approaches

Solid-phase analytical derivatization (SPAD) is a technique that combines sample extraction and derivatization into a single, streamlined process. researchgate.netnih.gov This method offers several advantages, including reduced consumption of organic solvents, lower costs, and ease of automation. nih.govresearchgate.net SPAD is applicable to a wide array of complex matrices and enhances the accuracy, efficiency, and sensitivity of the analysis. researchgate.netresearchgate.net

In the context of analyzing this compound, SPAD would involve trapping the analyte from a sample onto a solid-phase extraction (SPE) cartridge, followed by on-cartridge derivatization. free.fr Various sorbent materials can be used, including strong anion-exchange resins or polymeric materials like styrene-divinylbenzene. free.frresearchgate.net

For phenolic compounds, a common SPAD approach involves retention on a strong anion-exchange solid phase, followed by derivatization with reagents like acetic anhydride or MSTFA. free.fr Another effective reagent for SPAD of phenols is pentafluoropyridine (PFPy). free.frdphen1.com A significant benefit of using PFPy is its specific reactivity towards phenols, which can minimize interference from other acidic compounds present in the sample matrix. dphen1.com This on-column reaction is followed by elution of the derivatized analyte, which is then ready for GC-MS analysis. free.fr This integrated approach simplifies the workflow and can lead to higher sample throughput. researchgate.net

Boronic Acid Derivatization for Specific Hydroxyl Architectures

Boronic acids are unique derivatizing agents that selectively react with compounds containing vicinal diols (hydroxyl groups on adjacent carbon atoms). researchgate.net While this compound itself does not have a vicinal diol structure, this methodology is relevant in the broader context of phenol (B47542) analysis and for distinguishing between different phenolic architectures.

Boronic acids, such as methyl boronic acid or phenylboronic acid, react with diols to form cyclic boronate esters. researchgate.netwiley-vch.descispace.com These derivatives are more volatile and stable, making them suitable for GC-MS analysis. mdpi.comgla.ac.uk The formation of these derivatives is specific to the spatial arrangement of the hydroxyl groups, allowing for the differentiation of isomers. researchgate.net For instance, this technique can be used to distinguish between cis- and trans-diols. mdpi.com

While not directly applicable to the single hydroxyl group of this compound, understanding this technique is important for comprehensive analytical chemistry of phenols, especially when analyzing complex mixtures where polyhydroxylated phenols might be present alongside monohydroxylated compounds like this compound. The ortho-position of the methyl and propyl groups in this compound does influence its reactivity and potential for intramolecular interactions, which is a key consideration in derivatization strategies. researchgate.net

Development and Validation of Quantitative Analytical Protocols

The development of a robust quantitative analytical method for this compound involves several critical steps, from sample preparation to data analysis. A comprehensive protocol ensures accuracy, precision, and reliability of the results.

Quantitative analysis of alkylphenols, including this compound, is frequently performed using techniques like high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). researchgate.netrsc.org For complex environmental samples, a sample preparation step such as solid-phase extraction (SPE) is often necessary to concentrate the analyte and remove interfering matrix components. rsc.orgacs.org

Method validation is a crucial aspect of developing a quantitative protocol. This process typically includes the determination of the following parameters:

Linearity: Establishing a linear relationship between the analyte concentration and the instrument response over a specific range. uniroma1.it

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. researchgate.netrsc.org

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. uniroma1.it

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. uniroma1.it These are often assessed by analyzing spiked samples at different concentration levels. csic.es

Recovery: The efficiency of the extraction process, determined by comparing the amount of analyte measured in a spiked sample to the amount initially added. acs.org

For GC-MS analysis, the use of isotopically labeled internal standards is a common practice to improve the accuracy and precision of quantification, as it helps to correct for variations in sample preparation and instrument response. acs.org The selection of appropriate precursor and product ions for selected reaction monitoring (SRM) in MS/MS systems can further enhance selectivity and sensitivity. thermofisher.com

Table 3: Validated Quantitative Method Parameters for Alkylphenol Analysis

| Analytical Technique | Sample Matrix | Linearity Range | LOD | LOQ | Reference |

| GC-MS with ECF derivatization | Fruit Juices | 25–3000 ng/mL | 12.5–50 ng/mL | 25–100 ng/mL | uniroma1.it |

| HPLC-UV with SPME | Water and Soil | Not specified | 0.17-1.33 ng/mL | Not specified | researchgate.net |

| HPLC-Fluorescence with SPE | Estuarine Water | Not specified | 0.15 µg/L | Not specified | rsc.org |

| LC-MS | Water and Sediment | Not specified | 1-20 pg on column | Not specified | acs.org |

| GC-MS with PFPy derivatization | Urine | 1-40 ng/mL | 1-5 ng/mL | 1-5 ng/mL | nih.gov |

Catalytic Processes and Engineering Applications

Catalytic Hydrodeoxygenation (HDO) for Bio-Oil Upgrading

Catalytic hydrodeoxygenation (HDO) is a critical process for removing oxygen from bio-oils, which are rich in phenolic compounds, to improve their stability and heating value. chalmers.se The process involves treating the bio-oil with hydrogen at elevated temperatures and pressures in the presence of a heterogeneous catalyst. chalmers.seosti.gov The primary reactions include the cleavage of C-O bonds, hydrogenation of aromatic rings, and subsequent dehydration. rsc.orgresearchgate.net

The efficiency and selectivity of the HDO process are highly dependent on the catalyst's properties. Research has focused on developing robust and active catalysts, primarily based on transition metal sulfides and acidic zeolites, to effectively deoxygenate substituted phenols like 2-Methyl-6-propylphenol.

Traditional hydrotreating catalysts, such as cobalt- or nickel-promoted molybdenum sulfide (B99878) (Co-MoS₂ and Ni-MoS₂), are among the most extensively studied for the HDO of bio-oil and its model compounds. dtu.dk These catalysts are valued for their high activity in hydrodesulfurization (HDS) processes in petroleum refineries, and their mechanism is believed to be similar for HDO. dtu.dk

The active sites for HDO are located at the edges of the MoS₂ slabs. dtu.dk The introduction of a promoter like nickel (Ni) significantly enhances the catalytic activity. Ni lowers the Mo-S bond energy, which facilitates the creation of sulfur vacancy sites that are crucial for the adsorption and reaction of oxygen-containing molecules. dtu.dk Promotion with Ni has been shown to be slightly superior to cobalt for HDO purposes and increases the catalyst's hydrogenation capabilities. dtu.dknih.gov This enhanced hydrogenation function is critical for the HYD (hydrogenation-dehydration) pathway of deoxygenation. nih.gov

For these catalysts to remain in their active sulfide form, co-feeding a sulfur source is often necessary to prevent oxidation of the catalyst by the oxygen present in the feedstock. dtu.dk Studies on various phenolic compounds show that Ni-promoted MoS₂ catalysts are effective for C-O bond cleavage. rsc.orgnih.gov For instance, in the HDO of 4-propylguaiacol, a related lignin (B12514952) model compound, a sulfided NiMo/γ-Al₂O₃ catalyst demonstrated high activity, yielding primarily deoxygenated cycloalkanes. rsc.org This suggests a similar high efficacy for the deoxygenation of this compound.

Acidic zeolite catalysts, particularly HZSM-5, are investigated for HDO due to their strong acidity and shape-selective properties. mdpi.comnih.gov The acidic sites on the zeolite can facilitate dehydration and cracking reactions, while the defined pore structure can influence the product distribution by allowing only molecules of a certain size and shape to form and diffuse out.

The combination of a metal catalyst with an acidic zeolite can create a bifunctional system that is highly effective for HDO. Research on the HDO of 2-methyl-4-propylphenol, a structural isomer of the target compound, utilized a mixture of Palladium on carbon (Pd/C) with H-ZSM-5. This system achieved a relatively high conversion and yield, primarily producing propylcyclohexene, demonstrating that acidity is necessary for efficient HDO. mdpi.com

In another study, a combination of Raney Ni and HZSM-5 was used for the hydrodeoxygenation of 2-methoxy-4-propylphenol (B1219966). nih.govresearchgate.net By adjusting the ratio of Raney Ni to HZSM-5, the reaction could be steered towards different products. A higher proportion of HZSM-5 favored the production of propylbenzene, highlighting the zeolite's role in promoting deoxygenation and subsequent aromatization reactions over ring hydrogenation. nih.govresearchgate.net The key factors that can inhibit the transformation of polysubstituted phenols are sterical hindrance from bulky alkyl substituents on the aromatic ring. mdpi.com

Temperature: Higher temperatures generally increase the rate of reaction and the degree of deoxygenation. However, excessively high temperatures can lead to undesirable side reactions like thermal cracking and coke formation. For phenolic compounds, HDO is typically conducted at temperatures ranging from 250°C to 450°C. mdpi.comdtu.dk For example, studies on propylphenols over a Pt/Nb₂O₅ catalyst were performed between 300°C and 350°C to achieve high deoxygenation. d-nb.info

Pressure: High hydrogen pressure is generally favored as it enhances the hydrogenation of the aromatic ring, a key step in the HYD pathway, and helps to keep the catalyst in its active state while suppressing coke formation. researchgate.net Pressures can range from atmospheric to over 100 bar, with many studies on phenolic model compounds conducted between 30 and 80 bar. dtu.dkmdpi.com

Solvent: The choice of solvent can impact catalyst-reactant interactions and hydrogen solubility. d-nb.info Non-polar solvents like dodecane (B42187) or tetradecane (B157292) are often used in batch reactor studies to mimic the hydrocarbon environment of co-processed bio-oils. rsc.orgd-nb.info

Residence Time: Longer residence times typically lead to higher conversion of the reactant and deeper deoxygenation of intermediates. In a study on propylphenols, increasing the residence time led to a decrease in the concentration of the initial phenolic reactant and an increase in the selectivity towards fully deoxygenated products like propylcyclohexane (B167486). d-nb.info

Table 1: Exemplary Reaction Conditions for HDO of Phenolic Compounds

| Phenolic Compound | Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Primary Products | Reference |

| Phenol (B47542) | Ni-MoS₂/ZrO₂ | 280 | 100 | 1-Octanol | Cyclohexane | dtu.dk |

| Eugenol (B1671780) | Pd/C + H-ZSM-5 | 240 | 50 | Not specified | Propylcyclohexene | mdpi.com |

| 4-Propylguaiacol | NiMoS₂/γ-Al₂O₃ | 340 | 50 | Dodecane | Propylcyclohexane | rsc.org |

| 4-Propylphenol (B1200801) | Pt/Nb₂O₅ | 350 | 50 | n-Tetradecane | Propylbenzene | d-nb.info |

| 2-Methoxy-4-propylphenol | Raney Ni + HZSM-5 | 200 | Autogenous | Isopropanol | Propylcyclohexane, Propylbenzene | researchgate.net |

The HDO of phenolic compounds like this compound proceeds through complex reaction networks that primarily involve two competing pathways: direct deoxygenation (DDO) and hydrogenation (HYD). rsc.orgnih.gov

Direct Deoxygenation (DDO): In this pathway, the C-OH bond of the phenol is cleaved directly to produce an aromatic hydrocarbon and water. For this compound, the DDO route would yield 1-methyl-3-propylbenzene (B93027). This route is more hydrogen-efficient but is often slower due to the high strength of the phenolic C-O bond. mdpi.com

Hydrogenation (HYD): This pathway involves the initial hydrogenation of the aromatic ring to form a substituted cyclohexanol (B46403) intermediate (2-methyl-6-propylcyclohexanol). This intermediate is then rapidly dehydrated to form an alkene (e.g., methyl-propyl-cyclohexene), which is subsequently hydrogenated to the final saturated cycloalkane product (methyl-propyl-cyclohexane). rsc.org

The selectivity towards either the DDO or HYD pathway is determined by the catalyst type and reaction conditions. nih.gov Sulfided Ni-Mo catalysts and noble metal catalysts like Pt and Pd under high hydrogen pressure tend to favor the HYD pathway, leading to saturated cycloalkanes. rsc.orgd-nb.info For example, the HDO of 4-propylguaiacol over a sulfided NiMo catalyst resulted in a high yield of propylcyclohexane, with 4-propylphenol identified as a key intermediate. rsc.org This indicates that demethoxylation and dehydroxylation occur, followed by ring hydrogenation. For this compound, a similar network would be expected, leading to products such as 1-methyl-3-propylbenzene (from DDO) and various isomers of methyl-propyl-cyclohexane (from HYD).

Design and Synthesis of Heterogeneous Catalysts for HDO of Phenolics

Catalytic Hydrogenolysis for Selective Bond Cleavage

Catalytic hydrogenolysis is a process that uses hydrogen to cleave chemical bonds. In the context of biomass upgrading, it is employed for the depolymerization of lignin and the selective removal of oxygen functional groups. aidic.itfrontiersin.org

Research into the catalytic hydrogenolysis of softwood sawdust has identified this compound as one of the liquid products formed during the breakdown of the lignin polymer. aidic.it In a study using a 5% Platinum (Pt) catalyst on a polymer support (MN270), lignin was converted at 300°C and a hydrogen pressure of 2 MPa in a 2-propanol solvent. aidic.it The formation of this compound in this process demonstrates that specific C-O and C-C bonds within the complex lignin structure are selectively cleaved, releasing monomeric phenolic units.

This finding is significant as it positions this compound not only as a substrate for further upgrading (as in HDO) but also as a potential target product from direct lignin conversion. The presence of both a methyl and a propyl group on the phenol ring makes it a more complex platform molecule than simple phenol or cresol (B1669610). Its subsequent hydrogenolysis or HDO would lead to C10 hydrocarbons, which are in the gasoline and jet fuel range.

Role of this compound as a Model Compound in Catalytic Research

In the realm of catalytic research, particularly concerning the upgrading of biomass-derived feedstocks, this compound serves as a significant, albeit specialized, model compound. Its primary role is not typically as a primary substrate for novel catalyst development, a function more commonly held by simpler lignin-derived monomers like guaiacol (B22219), cresol, or phenol. Instead, this compound is crucial as a reference and calibration compound in complex analytical procedures and as a known product in the hydrodeoxygenation (HDO) and hydrogenolysis of more complex lignin structures.

Furthermore, the study of related structural isomers provides valuable insights into the catalytic behavior of alkylphenols. Research on the HDO of 2-methyl-4-propylphenol, for example, has been conducted using catalysts like a Pd/C–H-ZSM-5 mixture. mdpi.com These studies, which investigate conversion rates and product yields, help researchers understand the influence of the position of methyl and propyl groups on the phenolic ring, which is essential for designing catalysts that can selectively deoxygenate specific lignin-derived compounds. mdpi.com The formation of this compound is itself an indicator of specific reaction pathways, such as the cracking of propyl chains or alkoxy groups followed by reactions with methyl or propyl radicals during catalytic upgrading processes. ntnu.no

Heterogeneous Catalysis in Multi-Stage Biomass Conversion Systems

The generation of this compound is observed in multi-stage biomass conversion systems that employ heterogeneous catalysis to transform complex biopolymers into valuable chemicals and fuels. These systems often involve an initial depolymerization step, such as pyrolysis or hydrogenolysis, followed by catalytic upgrading of the resulting bio-oil.

One such process is the fast pyrolysis of lignin model compounds, like 2-methoxy-4-propylphenol, coupled with catalytic upgrading. ntnu.no In this two-stage process, the initial thermal decomposition breaks down the larger molecules, and the subsequent catalytic step, often employing solid acid catalysts or supported metal catalysts, refines the pyrolysis vapors. During this upgrading, this compound can be formed through a series of reactions including the cracking of side chains and functional groups. ntnu.no

Another significant pathway is the direct catalytic hydrogenolysis of lignin. aidic.it In this process, lignin extracted from sources like softwood sawdust is treated with hydrogen in the presence of a heterogeneous catalyst, such as platinum supported on hypercrosslinked polystyrene (5% Pt/MN270). aidic.it This single-stage process breaks down the complex lignin polymer, and this compound has been identified as one of the numerous phenolic compounds in the resulting liquid product. aidic.it The yield and composition of the product stream are highly dependent on reaction conditions and the type of catalyst and solvent used. aidic.it

The table below summarizes the conditions and products of a representative catalytic hydrogenolysis process where this compound is among the products.

Table 1: Products of Catalytic Hydrogenolysis of Lignin

| Feedstock | Catalyst | Solvent | Key Products |

|---|

Data sourced from a study on the catalytic hydrogenolysis of softwood sawdust. aidic.it

These multi-stage systems are designed to overcome the recalcitrance of biomass and selectively produce valuable aromatic compounds. oup.com The presence of this compound in the product slate provides insight into the complex reaction networks that govern the catalytic conversion of lignin.

Theoretical and Computational Investigations

Quantum Chemical Methodologies for Reaction Energetics and Pathways

Quantum chemical methods are fundamental in elucidating the energetic landscapes of chemical reactions involving 2-Methyl-6-propylphenol. These computational tools allow for the detailed exploration of reaction mechanisms, including the identification of transient species and the calculation of energy barriers, which are critical for predicting reaction outcomes and kinetics.

Density Functional Theory (DFT) Applications for Transition State Characterization

Density Functional Theory (DFT) has emerged as a principal tool for characterizing the transition states of reactions involving this compound. This method offers a balance between computational cost and accuracy, making it suitable for studying complex molecular systems. DFT calculations are employed to locate and verify transition state structures, which are first-order saddle points on the potential energy surface. The nature of these transition states is confirmed by the presence of a single imaginary frequency in the vibrational analysis, corresponding to the motion along the reaction coordinate.

For instance, in the context of lignin-derived model compounds, DFT calculations at levels such as B3LYP/6-311+g(d,p) are used to investigate reaction pathways. rsc.org These studies can determine the activation energies for various reactions, such as the cleavage of functional groups. rsc.org The characterization of transition states is crucial for understanding reaction mechanisms, such as intramolecular rearrangements and isomerization processes. nih.gov

Computational Approaches for Elucidating Bond Activation and Cleavage

Computational chemistry provides powerful tools to understand the intricacies of bond activation and cleavage in this compound. By calculating bond dissociation energies (BDEs), researchers can predict which bonds are most likely to break under specific conditions. For example, DFT methods like B3LYP/6-311G(d,p) have been used to calculate the BDEs for various bonds in related phenolic compounds. mdpi.com These calculations can reveal, for instance, the relative ease of cleaving the O-H bond versus C-C bonds within the propyl sidechain.

Such computational studies are vital in fields like pyrolysis and catalysis, where understanding bond scission is key to predicting product distributions. For example, in the study of eugenol (B1671780), a related phenolic compound, DFT calculations have shown that direct cleavage of functional groups is less favorable than a pathway involving atomic hydrogenation prior to cleavage. rsc.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical methods provide detailed information about static structures and reaction pathways, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations model the movement of atoms and molecules, providing a view of conformational changes, intermolecular interactions, and transport properties.